molecular formula C7H5ClF3N B2624323 4-(Chloromethyl)-2-(trifluoromethyl)pyridine CAS No. 1027545-48-7

4-(Chloromethyl)-2-(trifluoromethyl)pyridine

Cat. No.: B2624323
CAS No.: 1027545-48-7
M. Wt: 195.57
InChI Key: YOIMSDQEIAGDNP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position and a trifluoromethyl group at the 2-position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine are intriguing. It has been found to interact with various enzymes and proteins . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being explored.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are yet to be fully characterized. It is believed that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function . More in-depth studies are required to confirm these findings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that dosage can significantly impact the observed effects, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels. The specifics of these interactions and their implications are still being studied.

Transport and Distribution

It is believed that the compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyridine ring. One common method involves the chloromethylation of 2-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethylation of 4-(chloromethyl)pyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 4-(Chloromethyl)pyridine
  • 2-(Chloromethyl)-4-(trifluoromethyl)pyridine

Uniqueness

4-(Chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization .

Properties

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIMSDQEIAGDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027545-48-7
Record name 4-(chloromethyl)-2-(trifluoromethyl)pyridine
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